

# Theoretical properties of 4-Amino-2,3-dimethylbenzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Amino-2,3-dimethylbenzoic acid

Cat. No.: B189052

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Properties of **4-Amino-2,3-dimethylbenzoic acid**

## Abstract

**4-Amino-2,3-dimethylbenzoic acid** is a substituted aromatic carboxylic acid featuring a synthetically versatile scaffold. As a member of the aminobenzoic acid class, its structural motifs—an aromatic amine and a carboxylic acid—are prevalent in a multitude of biologically active compounds and serve as critical intermediates in pharmaceutical synthesis. This guide provides a comprehensive theoretical analysis of its physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and robust analytical methodologies. Furthermore, we explore its potential pharmacological relevance by drawing parallels with structurally related molecules and propose systematic workflows for its experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the properties of this compound for novel applications.

## Molecular Identity and Physicochemical Properties

**4-Amino-2,3-dimethylbenzoic acid**, with the CAS number 5628-44-4, is an organic compound possessing both acidic (carboxylic acid) and basic (amino group) functionalities.<sup>[1]</sup> The strategic placement of these groups, along with the two methyl substituents on the benzene ring, dictates its chemical reactivity, steric hindrance, and potential for intermolecular

interactions. While extensive experimental data is not widely published, its core properties can be reliably predicted using computational models and inferred from related analogs.

A summary of its key identifiers and computed physicochemical properties is presented below.

| Property                | Value                                          | Reference           |
|-------------------------|------------------------------------------------|---------------------|
| IUPAC Name              | 4-amino-2,3-dimethylbenzoic acid               | <a href="#">[1]</a> |
| CAS Number              | 5628-44-4                                      | <a href="#">[1]</a> |
| Molecular Formula       | C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight        | 165.19 g/mol                                   | <a href="#">[1]</a> |
| Canonical SMILES        | CC1=C(C=CC(=C1C)N)C(=O)O                       | <a href="#">[1]</a> |
| InChIKey                | XLSZENRVQPEAHK-UHFFFAOYSA-N                    | <a href="#">[1]</a> |
| Predicted XLogP3        | 1.5                                            | <a href="#">[1]</a> |
| Predicted pKa           | 4.93 ± 0.25                                    | <a href="#">[2]</a> |
| Predicted Boiling Point | 349 °C at 760 mmHg                             | <a href="#">[2]</a> |
| Predicted Density       | 1.207 g/cm <sup>3</sup>                        | <a href="#">[2]</a> |

**Solubility Profile:** The molecule's structure suggests amphipathic solubility. The carboxylic acid and amino groups can form hydrogen bonds with polar solvents like water, especially at pH values where they are ionized. However, the dimethylated benzene ring introduces significant hydrophobic character. Therefore, **4-Amino-2,3-dimethylbenzoic acid** is expected to be slightly soluble in water<sup>[3]</sup> and demonstrate good solubility in polar organic solvents such as methanol, ethanol, and DMSO.

## Synthetic Strategy and Chemical Reactivity

### 2.1. Proposed Synthetic Pathway

A common and effective method for synthesizing aromatic amines is the reduction of a corresponding nitroaromatic compound.<sup>[4]</sup> Therefore, a logical synthetic route to **4-Amino-2,3-dimethylbenzoic acid** begins with the nitration of 2,3-dimethylbenzoic acid. The directing effects of the alkyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing) suggest that the nitro group will be introduced at the C4 or C6 position. Subsequent catalytic hydrogenation would reduce the nitro group to the desired amine.

The proposed two-step synthesis is outlined below.



[Click to download full resolution via product page](#)

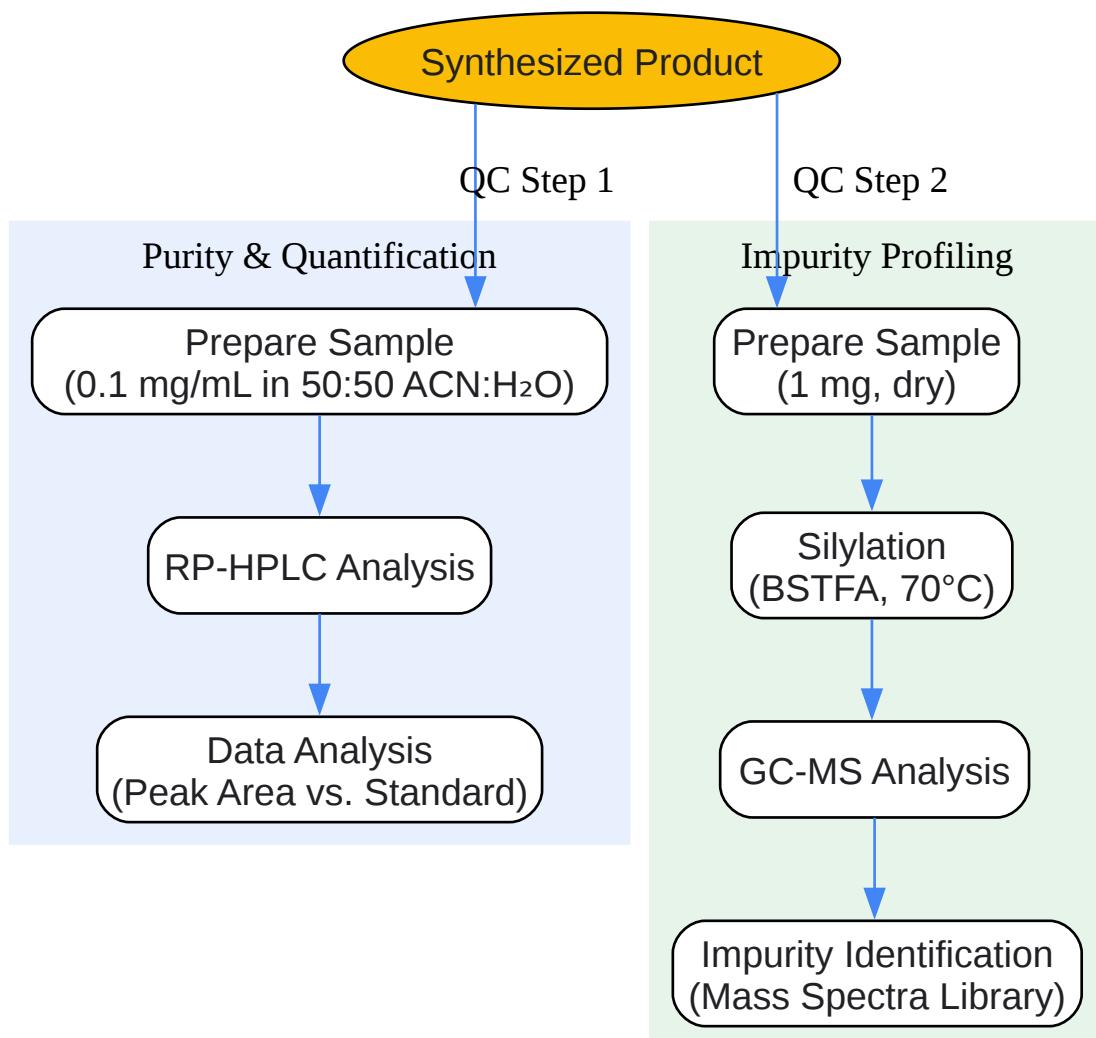
Caption: Proposed synthesis of **4-Amino-2,3-dimethylbenzoic acid**.

## 2.2. Theoretical Chemical Reactivity

The compound's bifunctional nature allows for a range of chemical transformations, making it a versatile building block.

- **Reactions of the Amino Group:** The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization. N-acylation with acyl chlorides or anhydrides can be used to introduce various substituents, a common strategy in modifying the biological activity of drug candidates.
- **Reactions of the Carboxylic Acid Group:** The carboxyl group can be converted to esters, amides, or acid chlorides. Esterification, for example, can increase lipophilicity and modulate pharmacokinetic properties.<sup>[5]</sup>
- **Electrophilic Aromatic Substitution:** The electron-donating nature of the amino and methyl groups strongly activates the aromatic ring towards further electrophilic substitution, although the existing substitution pattern and steric hindrance will influence the position of new substituents.

# Spectroscopic Profile and Analytical Characterization


While specific experimental spectra for **4-Amino-2,3-dimethylbenzoic acid** are not readily available, a theoretical profile can be constructed based on its structure and data from analogous compounds.<sup>[6][7]</sup> This predicted data is crucial for structure confirmation and purity assessment during and after synthesis.

## 3.1. Predicted Spectroscopic Data

| Technique           | Predicted Signature                                                                                                                                                                                                                                                                                                                                        |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | -COOH Proton: A broad singlet expected at $\delta$ 10-13 ppm. -NH <sub>2</sub> Protons: A broad singlet around $\delta$ 3.5-5.0 ppm. Aromatic Protons: Two doublets in the $\delta$ 6.5-8.0 ppm range, corresponding to the two protons on the benzene ring. -CH <sub>3</sub> Protons: Two distinct singlets between $\delta$ 2.0-2.5 ppm.                 |
| <sup>13</sup> C NMR | -C=O Carbon: Expected around $\delta$ 165-175 ppm. Aromatic Carbons: Multiple signals in the $\delta$ 110-150 ppm range, with carbons attached to heteroatoms appearing at the lower and higher ends of this range. -CH <sub>3</sub> Carbons: Signals expected in the $\delta$ 15-25 ppm range.                                                            |
| Infrared (IR)       | O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 $\text{cm}^{-1}$ . N-H Stretch (Amine): Two distinct sharp peaks around 3300-3500 $\text{cm}^{-1}$ . C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 $\text{cm}^{-1}$ . C=C Stretch (Aromatic): Medium intensity peaks around 1550-1600 $\text{cm}^{-1}$ . |
| Mass Spec. (MS)     | Molecular Ion (M <sup>+</sup> ): A peak at $m/z = 165$ . Key Fragments: Loss of H <sub>2</sub> O ( $m/z = 147$ ), loss of -COOH ( $m/z = 120$ ), and subsequent fragmentation of the aromatic ring.                                                                                                                                                        |

### 3.2. Analytical Methodologies

Ensuring the purity and identity of a compound is paramount in research and development. Based on established methods for similar aromatic acids, a robust analytical workflow can be designed.[8][9]

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **4-Amino-2,3-dimethylbenzoic acid**.

### 3.2.1. Protocol for Purity Determination by HPLC

This method is designed for the quantitative analysis of the main component and the detection of non-volatile impurities.[\[8\]](#)

- Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m particle size).

- Mobile Phase:
  - Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
  - Solvent B: Acetonitrile.
- Gradient Program:
  - 0-5 min: 10% B
  - 5-25 min: 10% to 90% B
  - 25-30 min: 90% B
  - 30.1-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm and 280 nm.
- Sample Preparation: Prepare a stock solution of 1 mg/mL in 50:50 acetonitrile/water. Dilute to a working concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

**Causality:** The C18 stationary phase provides hydrophobic interaction, which is effective for retaining the aromatic ring. The gradient elution from a highly aqueous mobile phase to a high organic content ensures that both polar and non-polar impurities can be resolved and eluted. TFA is used as an ion-pairing agent to improve the peak shape of the acidic analyte.

### 3.2.2. Protocol for Impurity Profiling by GC-MS

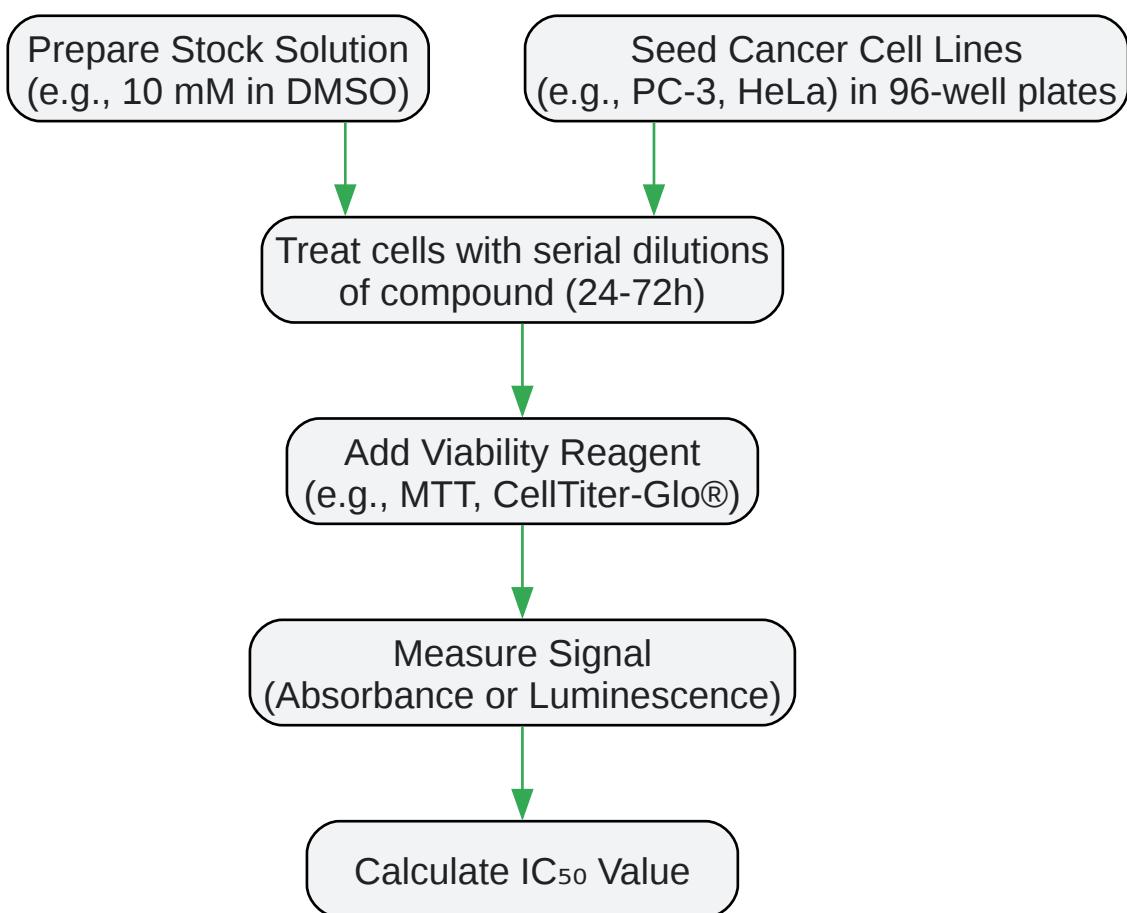
This method is suitable for identifying volatile and semi-volatile impurities.

- Instrumentation: A GC system coupled to a Mass Spectrometer.

- Derivatization: Due to the low volatility of the carboxylic acid and amine, derivatization is essential.
  - Dry ~1 mg of the sample under a nitrogen stream.
  - Add 100  $\mu$ L of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
  - Heat at 70 °C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
  - Inlet Temperature: 250 °C.
  - Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
- MS Conditions:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 500.

Causality: Derivatization by silylation replaces the active protons on the amine and carboxyl groups with non-polar TMS groups, which significantly increases the compound's volatility and thermal stability, making it suitable for GC analysis.<sup>[8]</sup> EI provides reproducible fragmentation patterns that can be compared against spectral libraries for confident impurity identification.

## Theoretical Biological Significance and Applications


Direct biological studies on **4-Amino-2,3-dimethylbenzoic acid** are scarce in public literature. However, the aminobenzoic acid scaffold is a well-established pharmacophore. Derivatives have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[10][11]</sup>

Notably, a structurally related compound, 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethylbenzoic acid, was identified as a potent and selective EP4 receptor antagonist, with potential

applications in treating pain and inflammation.[\[12\]](#) This highlights the potential of the dimethyl-aminobenzoic acid core as a platform for developing targeted therapeutics. The specific substitution pattern of **4-Amino-2,3-dimethylbenzoic acid** may offer a unique steric and electronic profile for interaction with biological targets.

#### 4.1. Proposed Workflow for Biological Screening

To investigate the potential anticancer properties, a primary cytotoxicity screen using a cell-based assay is a logical first step.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2,3-dimethylbenzoic acid | lookchem [lookchem.com]
- 3. 2-Amino-3,4-dimethylbenzoic acid CAS#: 50419-58-4 [m.chemicalbook.com]
- 4. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Buy 4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical properties of 4-Amino-2,3-dimethylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189052#theoretical-properties-of-4-amino-2-3-dimethylbenzoic-acid>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)